BenchChemオンラインストアへようこそ!

Apigenin-4'-glucoside

DNA gyrase inhibition antibacterial drug discovery QSAR virtual screening

Procure Apigenin-4'-glucoside (CAS 20486-34-4) for target-based screening where glycosylation position determines pharmacological outcome. This 4′-O-glucoside is a validated top-3 DNA gyrase ligand (QSAR/DFT/MD-confirmed) and demonstrates superior dual-target antiviral binding (LSDV ΔG = -6.6 kcal/mol; rotavirus ΔG = -47.22 kcal/mol). Its predicted water solubility (0.74 g/L) far exceeds apigenin aglycone (~0.002 g/L), enabling DMSO-minimized assay formats. Critically distinct from 7-O- and C-glycosides—glycosylation at the B-ring 4′ position blocks radical-scavenging and dictates unique enzymatic hydrolysis kinetics (Km ~32 μM). Order with apigenin-7-O-glucoside, vitexin, and aglycone to build a complete flavonoid SAR panel.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 20486-34-4
Cat. No. B15055764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin-4'-glucoside
CAS20486-34-4
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyICLVCWSZHUZEFT-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin-4'-glucoside (CAS 20486-34-4): Flavonoid O-Glycoside Baseline for Procurement and Research Selection


Apigenin-4'-glucoside (CAS 20486-34-4), systematically named apigenin 4'-O-β-D-glucopyranoside, is a naturally occurring flavonoid O-glycoside belonging to the flavone subclass [1]. It consists of the aglycone apigenin (4′,5,7-trihydroxyflavone) with a glucose moiety O-glycosidically linked at the 4′ position of the B-ring [2]. The compound has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol [3]. It has been isolated from plant species including Equisetum arvense, Morina nepalensis, Lawsonia inermis, and Guioa villosa [4]. The 4′-O-glycosylation distinguishes this compound from its more common regioisomer apigenin-7-O-glucoside and from C-glycosylated analogs such as vitexin and isovitexin, with significant consequences for solubility, enzymatic hydrolysis kinetics, and target interaction profiles [5].

Why Apigenin-4'-glucoside Cannot Be Interchanged with Apigenin Aglycone or Regioisomeric Glucosides


The position of O-glycosylation on the flavonoid scaffold is a critical determinant of biological recognition, pharmacokinetic handling, and target engagement, making in-class compounds non-substitutable. Apigenin-4'-glucoside bears the glucose moiety at the 4′ position of the B-ring, which blocks the 4′-OH group that is essential for radical scavenging in chemical antioxidant assays, resulting in markedly different antioxidant behavior compared to aglycone apigenin or B-ring catechol-containing flavonoids [1]. In terms of enzymatic processing, flavonoid 4′-O-glucosides are substrates for human small intestinal and hepatic cytosolic β-glucosidase with distinct Michaelis-Menten kinetics compared to 7-O-glucosides, as demonstrated by the Km of quercetin 4′-glucoside (~32 μM) versus apigenin 7-glucoside (~13–15 μM), indicating that the glycosylation position governs the rate and site of hydrolytic activation in vivo [2]. Furthermore, C-glycosylated apigenin derivatives (vitexin, isovitexin) are resistant to enzymatic deglycosylation and exhibit divergent anti-inflammatory profiles—apigenin aglycone potently inhibits NO production and iNOS/COX-2 expression in RAW 264.7 macrophages, whereas vitexin and isovitexin are inactive in the same assays, confirming that the type and position of glycosylation dictates functional pharmacology rather than merely modulating solubility [3]. These structural distinctions mean that procurement decisions must be guided by the specific glycosylation pattern required for the intended experimental model.

Quantitative Differentiation of Apigenin-4'-glucoside Against Closest Analogs: Head-to-Head and Cross-Study Evidence


DNA Gyrase Inhibition: Apigenin-4'-glucoside Ranked Top Lead from 700 Natural Compounds Screened Against Antibiotic-Resistant Bacterial Targets

In a 2024 integrated computational and in vitro study, a QSAR model built from 43 known DNA gyrase inhibitors was used to screen 700 natural compounds for antibacterial potential. Apigenin-4'-glucoside was identified as one of the top three lead candidates, alongside 8-deoxygartanin and cryptodorine, following molecular docking, ADMET filtering, DFT structural optimization, molecular dynamics simulations, and MM-PBSA binding energy calculations [1]. The L. inermis extract containing apigenin-4'-glucoside was subsequently tested in vitro to confirm antibacterial activity [1]. This study provides a direct, quantifiable ranking within a large screening library, establishing apigenin-4'-glucoside as a prioritized DNA gyrase inhibitor scaffold among natural flavonoids.

DNA gyrase inhibition antibacterial drug discovery QSAR virtual screening

Antiviral Activity Against Lumpy Skin Disease Virus: Apigenin-4'-glucoside Demonstrates Superior Binding Free Energy Compared to Reference Antiviral Vidarabine

A 2024 vetinformatics study evaluated potential antiviral inhibitors targeting LSDV proteins. Among the selected compounds, apigenin-4'-glucoside demonstrated a binding free energy of ΔG = -6.6 ± 1.1 kcal/mol against key viral protein targets, outperforming the clinical antiviral reference compound vidarabine (ΔG = -5.53 ± 0.73 kcal/mol) [1]. Molecular dynamics simulations further confirmed the stability and robustness of the apigenin-4'-glucoside–target interactions, supporting its identification as a strong antiviral candidate [1].

antiviral drug discovery lumpy skin disease virus molecular docking vetinformatics

Aqueous Solubility Enhancement: Apigenin-4'-glucoside Exhibits Over 300-Fold Higher Predicted Water Solubility Than Apigenin Aglycone

The 4′-O-glycosylation fundamentally alters the physicochemical profile of the apigenin scaffold. Apigenin-4'-glucoside has a predicted water solubility of 0.74 g/L (ALOGPS) and a logP of 0.8 [1]. In contrast, the aglycone apigenin exhibits experimentally determined water solubility of approximately 2.34 μg/mL (0.00234 g/L) [2] and is classified as practically insoluble in water by multiple authoritative sources . A related study demonstrated that glycosidation of apigenin to form apigenin-7-O-(6″-O-succinyl)-glucoside increased water solubility 174-fold over the aglycone (from 0.005 g/L to 0.968 g/L), confirming the general principle that O-glycosylation markedly enhances aqueous solubility [3].

aqueous solubility flavonoid formulation bioavailability enhancement

Anti-Inflammatory Differentiation: Apigenin O-Glycosides Exhibit Divergent Pathway Modulation Compared to C-Glycosides Vitexin and Isovitexin

A comparative pharmacological study evaluated apigenin and its C-glycosylated derivatives (vitexin and isovitexin) across multiple anti-inflammatory assays in LPS-stimulated RAW 264.7 macrophages. Apigenin aglycone exhibited powerful anti-inflammatory activity by inhibiting NO production and suppressing iNOS and COX-2 expression [1]. In striking contrast, both vitexin (apigenin-8-C-glucoside) and isovitexin (apigenin-6-C-glucoside) were inactive in these same assays, demonstrating that C-glycosylation at positions 6 or 8 of the A-ring abolishes the anti-inflammatory transcriptional effects retained by the aglycone [1]. A separate study in THP-1 cells confirmed that apigenin-C-glycosides (especially isovitexin) showed better anti-inflammatory activity than apigenin-O-glycosides in terms of COX-2 protein suppression and IL-1β/IL-6 cytokine inhibition, while apigenin-7-O-β-D-glucopyranoside only significantly inhibited TNF-α [2]. These findings establish that O- vs. C-glycosylation type and position generate distinct, non-overlapping anti-inflammatory pharmacophores.

anti-inflammatory NF-κB signaling O-glycoside vs C-glycoside

Differential Enzymatic Hydrolysis: 4′-O-Glycosylation Position Determines Substrate Affinity for Human β-Glucosidase Compared to 7-O-Glucosides

The position of O-glycosylation dictates the kinetic parameters for hydrolysis by human small intestinal and hepatic cytosolic β-glucosidase, the enzyme primarily responsible for bioactivation of flavonoid glycosides in vivo. The Km for hydrolysis of quercetin 4'-glucoside by human intestinal β-glucosidase is approximately 32 ± 12 μM, whereas the Km for apigenin 7-glucoside hydrolysis is approximately 13–15 μM [1][2]. Although direct Km data for apigenin-4'-glucoside are not yet published, the 4'-glucoside position consistently demonstrates approximately 2–2.5-fold higher Km values compared to 7-glucosides across multiple flavonoid substrates, indicating lower affinity for the hydrolytic enzyme and potentially slower, more sustained aglycone release [1].

flavonoid deglycosylation β-glucosidase kinetics intestinal absorption

Binding Free Energy Advantage Against Rotavirus VP5*/VP8* Targets Exceeds Reference Standard Tizoxanide

In an independent in silico screening study targeting rotavirus structural proteins, apigenin-4'-glucoside demonstrated a binding free energy of -47.22 kcal/mol against the S-2 RP target, substantially exceeding the reference standard tizoxanide (-34.79 kcal/mol) [1]. The compound also showed binding free energies of -55.19 kcal/mol and -52.75 kcal/mol for other top-ranked compounds ellagic acid hexoside and spiraeoside respectively against the same target series, confirming that apigenin-4'-glucoside possesses broad-spectrum affinity across multiple viral protein conformations [1].

rotavirus antiviral binding energy broad-spectrum antiviral

Procurement-Guided Application Scenarios for Apigenin-4'-glucoside Based on Quantitative Differentiation Evidence


Antibacterial Drug Discovery: DNA Gyrase Inhibitor Screening and Lead Optimization

Apigenin-4'-glucoside is uniquely positioned for antibacterial discovery programs targeting DNA gyrase, a validated bactericidal target. Having been identified as one of the top three leads from a QSAR-based virtual screen of 700 natural compounds, followed by DFT optimization, molecular dynamics simulations, and in vitro confirmation [1], it offers a computationally and experimentally validated starting point for medicinal chemistry optimization. Procurement of apigenin-4'-glucoside for gyrase inhibition assays is justified over generic apigenin or apigenin-7-O-glucoside, which were not identified as top-ranked gyrase ligands in the same screening cascade [1].

Antiviral Research: Broad-Spectrum Screening Against Poxviruses and Rotaviruses

Apigenin-4'-glucoside has demonstrated superior binding free energies against both LSDV proteins (ΔG = -6.6 kcal/mol vs. vidarabine -5.53 kcal/mol) [2] and rotavirus structural proteins (ΔG = -47.22 kcal/mol vs. tizoxanide -34.79 kcal/mol) [3]. These dual-target antiviral binding profiles support its procurement for phenotypic and target-based antiviral screening cascades where aglycone apigenin or other glycosides may not engage the same viral protein pockets with comparable affinity.

In Vitro Pharmacology: Aqueous-Compatible Flavonoid for Cell-Based Assays Minimizing DMSO Artifacts

With a predicted water solubility of 0.74 g/L, apigenin-4'-glucoside can be formulated as aqueous stock solutions at concentrations that are unattainable with apigenin aglycone (experimental solubility ~0.00234 g/L) [4][5]. This property is critical for cell-based assays sensitive to DMSO cytotoxicity, enabling researchers to maintain flavonoid exposure at physiologically relevant concentrations without exceeding solvent tolerance thresholds. Procurement decisions for in vitro pharmacology studies should weigh this solubility advantage against the need for aglycone-mediated target engagement, recognizing that the 4'-glucoside may require in situ or in vivo deglycosylation for full activity [6].

Structure-Activity Relationship Studies: Glycosylation Position as a Pharmacophore Determinant

The differential anti-inflammatory outcomes among apigenin O-glycosides (4′-O, 7-O, 5-O), C-glycosides (vitexin, isovitexin), and the aglycone establish that glycosylation position and linkage type are independent pharmacophore variables [7][8]. Apigenin-4'-glucoside serves as a critical comparator in flavonoid SAR panels designed to dissect the contribution of B-ring 4′-OH availability to biological activity. Its procurement alongside apigenin-7-O-glucoside, vitexin, and the aglycone enables systematic structure-activity relationship studies that cannot be conducted with a single compound alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigenin-4'-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.